Isocytosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Guanidine-Uracil Derivative Condensation
A foundational method involves the condensation of guanidine salts with substituted uracil derivatives under alkaline conditions. For instance, 1,3-dimethyluracil reacts with guanidine hydrochloride in the presence of sodium ethoxide to yield isocytosine. The reaction proceeds via nucleophilic attack of the guanidine on the uracil ring, followed by dealkylation and purification through ion-exchange chromatography. Key parameters include:
-
Reagents : 1,3-dimethyluracil (0.01 mol), guanidine hydrochloride (0.1 mol), sodium ethoxide (1 M).
-
Conditions : Reflux under nitrogen for 18 hours.
This method is adaptable to other uracil derivatives (e.g., 1,3-diethyluracil), though yields remain consistent.
Table 1: Variants of Uracil-Guanidine Condensation
| Uracil Derivative | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1,3-Dimethyluracil | NaOEt | Water | 66 |
| 1,3-Diethyluracil | NaOEt | Water | 65–68 |
| 1,3-Dibenzyluracil | NaOEt | Water | 63 |
Sodium Alcoholate-Mediated Synthesis
A patent by Tisza et al. (US2376637A) discloses a continuous process using sodium alcoholates (e.g., sodium ethylate) to catalyze the reaction between alkyl formates and alkyl acetates in nonpolar solvents (e.g., kerosene). Guanidine nitrate is subsequently introduced under alkaline conditions to form this compound.
-
Example : Ethyl formate (222 g) and ethyl acetate (264 g) react with sodium ethylate in kerosene at 15–20°C for 40 hours, followed by guanidine nitrate addition.
This method eliminates intermediate isolation steps, enhancing scalability for industrial production.
Catalytic Carbonylative Coupling
Palladium-Catalyzed Approach
A 2017 innovation employs Pd-catalyzed carbonylative coupling of α-chloro ketones and guanidines to construct the 2-aminopyrimidin-4-one core. The mechanism involves in situ formation of a (β-oxoacyl)palladium intermediate, which cyclizes with guanidine to yield this compound analogues.
Table 2: Selected Substrates and Yields
| α-Chloro Ketone | Guanidine | Product Yield (%) |
|---|---|---|
| 2-Chloroacetophenone | N,N'-Diphenyl | 68 |
| 2-Chlorocyclohexanone | N-Methyl | 55 |
| 2-Chloro-1-indanone | N,N'-Diethyl | 72 |
This method offers direct access to substituted isocytosines but requires optimization for large-scale applications.
Comparative Analysis of Methodologies
Efficiency and Scalability
Industrial Viability
The sodium alcoholate process is preferred for bulk synthesis due to:
-
Cost-Effectiveness : Kerosene and sodium are inexpensive.
-
Continuous Operation : Single-vessel reactions reduce purification steps.
In contrast, Pd-catalyzed methods are suited for R&D due to their versatility in generating analogues.
Emerging Trends and Recommendations
Recent advances focus on green chemistry and catalytic diversification . Future directions include:
-
Enzymatic Synthesis : Leveraging transaminases for stereoselective this compound production.
-
Flow Chemistry : Enhancing Pd-catalyzed reactions via continuous-flow systems.
Researchers should prioritize optimizing catalytic systems to improve yields while reducing metal loading.
Chemical Reactions Analysis
Tautomerism and Proton Transfer
Isocytosine is used in physical chemical studies that involve hydrogen bonding, tautomerism, and proton transfer effects in nucleobases . Irradiation of this compound in an aqueous solution with UVC light provokes an oxo-hydroxy phototautomerism . Spectroscopic analysis shows a decrease in UV maxima at 285 nm and 202-203 nm, with a photoreaction rate constant of . This suggests a transformation of the this compound tautomer (iCD) into a hydroxy form (iCE). After the UV light source is removed, the peaks return to their initial positions, showing that the tautomerization goes back thermally to form the stable iCD oxo-amino form, with a rate constant of . Theoretical simulations indicate the phototransformation occurs between amino-oxo and amino-hydroxy tautomers, likely supported by a water molecule along the excited-state reaction pathway .
Deamination Reactions
This compound can be converted into uracil by this compound deaminases (ICDs) . These enzymes can also convert 5-fluorothis compound into 5-fluorouracil . Several ICDs, including VCZ, URA3, and URA4, have been discovered using metagenomic libraries .
VCZ, URA3 and URA4 are capable of converting this compound, but not cytosine into uracil, as well as 5-fluorothis compound into 5-FU . VCZ has a Zn2+ binding site that is coordinated by three Nε2 atoms of His68, His70, His234, and the Oδ1 of Asp322 .
The table below shows a comparison of the kinetic parameters of different enzymes :
| Enzyme | Substrate | (s⁻¹) | (µM) | (M⁻¹ s⁻¹) |
|---|---|---|---|---|
| bCD | Cytosine | 49.68 | 460 | |
| yCD | Cytosine | 170 | 1170 | |
| URA3 | This compound | |||
| VCZ | This compound |
Biginelli-like Reactions
This compound scaffolds can be constructed via DNA-compatible Biginelli reactions . This involves a one-pot reaction of DNA-conjugated guanidines with aldehydes and methyl cyanoacetates to yield this compound derivatives .
Metal Complex Binding
This compound is used in physical chemical studies involving metal complex binding . For example, supramolecular systems with platinum(II) ions coordinated to this compound have been studied for their self-assembly properties . These complexes can form discrete polygonal architectures through intermolecular hydrogen bonds between this compound moieties .
Reactions with Methyl N-Cyanomethanimidate
This compound reacts with methyl N-cyanomethanimidate, leading to chemical modifications of the nucleobase .
Scientific Research Applications
Cancer Therapy
Isocytosine as a Prodrug:
this compound has shown promise in cancer treatment through its conversion by specific enzymes into therapeutic agents. A notable study identified this compound-specific deaminases (ICD) that convert this compound into uracil, which can then be utilized in gene-directed enzyme-prodrug therapy (GDEPT) . This method allows for targeted cancer therapy with reduced side effects compared to traditional cytosine-based therapies, as the deaminases derived from gut flora are less efficient in degrading this compound than cytosine .
Case Study:
In vitro and in vivo experiments demonstrated that the enzyme/prodrug pair of 5-fluorothis compound (5-FIC) and ICD effectively inhibited tumor growth in colorectal cancer cell lines. The structural characterization of the ICD revealed critical insights into its substrate binding and catalytic mechanisms, enhancing its therapeutic potential .
Structural Biology
Nucleobase Pairing Studies:
this compound has been employed in structural studies to investigate nucleobase pairing mechanisms. It pairs normally with non-natural isoguanine and exhibits unique pairing with natural guanine, contributing to research on the origins of genetic complementarity . This property makes this compound valuable for understanding nucleic acid structures and functions.
Research Findings:
Studies utilizing this compound have explored its interactions in various environments, such as its excited state dynamics in different solvents. These investigations provide insights into the behavior of nucleobases under varying conditions, which is crucial for developing new biophysical techniques .
Synthetic Biology
Hachimoji Nucleic Acids:
this compound is one of the building blocks of Hachimoji nucleic acids, which expand the genetic code beyond the traditional four bases. This innovation opens avenues for synthetic biology applications, including the development of novel biomolecules with enhanced functionalities .
Machine Learning Applications:
Recent advancements have utilized machine learning to construct DNA-encoded libraries incorporating this compound scaffolds. This approach facilitates high-throughput screening for potential drug candidates and novel biochemical pathways .
Chemical Synthesis and Drug Development
Antiviral Applications:
this compound's unique chemical properties make it a candidate for antiviral drug development. Its ability to serve as a substrate for specific enzymes positions it as a potential component in designing drugs that target viral replication mechanisms .
Summary Table of Applications
Mechanism of Action
Isocytosine exerts its effects through various mechanisms:
Comparison with Similar Compounds
Isocytosine vs. Cytosine
- Structural Isomerism: this compound and cytosine share the molecular formula C₄H₅N₃O but differ in substituent positions. Cytosine (4-amino-2-oxopyrimidine) forms canonical Watson-Crick base pairs with guanine, while this compound (2-amino-4-oxopyrimidine) pairs with isoguanine or guanine in a reversed Watson-Crick manner .
- Tautomerism: In solution, this compound exhibits a dynamic equilibrium between keto (major) and enol (minor) tautomers, stabilized by dimer formation. Cytosine predominantly exists in the amino-oxo tautomer .
- Solid-State Organization : Co-crystals of this compound with 5-fluorocytosine (5-FC) demonstrate isomorphic and isostructural arrangements, differing only in H/F substitution at the C5 position. This highlights their structural compatibility despite electronic differences .
Table 1: Structural Properties of this compound and Cytosine
| Property | This compound | Cytosine |
|---|---|---|
| Tautomers | Keto (major), enol (minor) | Amino-oxo (dominant) |
| Base Pairing Partners | Isoguanine, guanine | Guanine (Watson-Crick) |
| Solid-State Dimerization | Stabilized by H-bonding | Planar H-bonded networks |
Enzyme/Prodrug Systems: Comparison with 5-Fluorocytosine and 5-Fluorothis compound
This compound Deaminases vs. Cytosine Deaminases
This compound-specific deaminases (e.g., VCZ, URA3) convert this compound to uracil and 5-fluorothis compound (5-FIC) to 5-fluorouracil (5-FU), a chemotherapeutic agent.
Table 2: Kinetic Parameters of Deaminases
| Enzyme | Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| VCZ | This compound | 1.64 | 1860 | 8.8 × 10² |
| URA3 | This compound | 2.00 | 1085 | 1.8 × 10³ |
| E. coli CD | Cytosine | 4.3 | 140 | 3.1 × 10⁴ |
5-Fluorothis compound vs. 5-Fluorocytosine
- Specificity : 5-FIC is selectively processed by this compound deaminases, whereas 5-FC is metabolized by gut flora cytosine deaminases, causing systemic toxicity. The kcat/Km ratio for 5-FIC conversion is 10-fold lower than that of 5-FC, enhancing therapeutic safety .
- Clinical Potential: The VCZ/5-FIC pair reduces side effects in prodrug therapy compared to CodA/5-FC .
Xanthine Oxidase Inhibitors: SAR and Efficacy Compared to Allopurinol and Febuxostat
This compound derivatives exhibit potent XO inhibition, critical in treating hyperuricemia and gout. Structure-activity relationship (SAR) studies reveal:
- Key Substituents: Cyano/nitro groups at R₁ and O-isopropyl at R₂ enhance inhibition. Hybrid compounds combining this compound with allopurinol or febuxostat moieties show IC₅₀ values as low as 1.03 μM, outperforming allopurinol (IC₅₀ = 1.7 μM) .
- Mechanism : Mixed-type inhibition (e.g., compound 22b) suggests binding to both active and allosteric sites of XO .
Table 3: IC₅₀ Values of XO Inhibitors
| Compound | IC₅₀ (μM) | Reference Drug | IC₅₀ (μM) |
|---|---|---|---|
| 22b | 1.03 | Allopurinol | 1.7 |
| 22h | 1.92 | Febuxostat | 0.012 |
Tautomerism and Proton Transfer Dynamics vs. Cytosine
- NMR Studies: this compound forms dimers in solution, stabilizing minor tautomers (4:3 ratio at 80°C → 1:1 at 120°C). Cytosine tautomerism is less pronounced, favoring the canonical amino-oxo form .
- Photostability: Gas-phase this compound undergoes efficient radiationless deactivation (τketo = 182 fs; τenol = 533 fs), comparable to natural nucleobases. Cytosine exhibits faster relaxation (~1 ps) due to different excited-state pathways .
Biological Activity
Isocytosine (IC), a non-natural nucleobase and isomer of cytosine, has garnered attention in recent years for its potential applications in biochemistry and pharmacology, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its enzymatic interactions, structural characteristics, and therapeutic applications.
Structural Characteristics and Enzymatic Activity
This compound is chemically recognized as 2-aminouracil. It has been studied for its unique ability to form hydrogen bonds with other nucleobases, which is crucial for its role in various biochemical pathways. The enzyme this compound deaminase (ICD), specifically the variant VCZ, has been identified as a key player in converting this compound into uracil. This reaction is significant as it can be utilized in gene-directed enzyme-prodrug therapy (GDEPT) for cancer treatment.
Table 1: Key Properties of this compound and Its Enzymatic Interactions
| Property | This compound (IC) | 5-Fluorothis compound (5-FIC) | Uracil |
|---|---|---|---|
| Chemical Formula | C4H4N2O | C4H3FN2O | C4H4N2O2 |
| Molecular Weight | 84.08 g/mol | 116.08 g/mol | 112.09 g/mol |
| Role in Therapy | Prodrug conversion | Precursor to 5-FU | Product of ICD activity |
| Enzyme Interaction | ICD (VCZ) | Converts to 5-FU | End product |
The enzymatic conversion of this compound to uracil by ICD involves specific binding sites and catalytic residues within the enzyme structure. Recent studies using X-ray crystallography have elucidated the structural dynamics of VCZ, revealing critical conformational changes upon substrate binding that facilitate the deamination process. These findings suggest that optimizing the enzyme/prodrug pair could enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapy drugs.
Study on VCZ and 5-FIC
A pivotal study demonstrated the effectiveness of the VCZ/5-FIC system in vitro using human colorectal cancer cell lines (Caco-2 and U87). The results showed that while 5-FIC alone had minimal cytotoxic effects, the presence of VCZ significantly increased cell death rates—approximately 60% reduction in viable cells was observed when both were administered together . Furthermore, in vivo experiments indicated that co-injection of VCZ-expressing mesenchymal stem cells with 5-FIC led to enhanced tumor necrosis and improved survival rates in tumor-bearing mice by about 50% compared to control groups.
Excited-State Dynamics Research
Research into the excited-state dynamics of this compound has revealed insights into its photochemical properties. Studies employing resonant two-photon ionization (R2PI) spectroscopy have highlighted that this compound exhibits unique spectral characteristics compared to its canonical counterparts like cytosine and guanine. The excited-state lifetimes and behavior under various solvent conditions were analyzed, providing a deeper understanding of its potential roles in prebiotic chemistry and molecular biology .
Q & A
Q. What are the key structural and physicochemical properties of isocytosine, and how can they be experimentally validated?
this compound (C₄H₅N₃O) is a pyrimidine derivative with tautomeric forms influenced by solvent and crystallization conditions. Key properties include its molecular weight (111.10 g/mol), solubility in acetic acid (50 mg/mL), and hydrogen-bonding patterns. Structural validation requires techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, ¹⁵N CP-MAS NMR can differentiate tautomers by analyzing nitrogen environments in samples recrystallized from H₂O vs. D₂O . Safety protocols (e.g., avoiding inhalation, eye contact) should be followed during handling due to acute toxicity (H302, H319) .
Q. What methodologies are recommended for synthesizing high-purity this compound in laboratory settings?
Synthesis typically involves condensation reactions of urea derivatives with β-keto esters. Purity is confirmed via high-performance liquid chromatography (HPLC) and melting point analysis. For scalable protocols, nuclear magnetic resonance (¹H NMR) is critical to verify the absence of byproducts like cytosine analogs. Safety measures include using fume hoods and personal protective equipment (PPE) to mitigate risks associated with dust inhalation (P305+P351+P338) .
Advanced Research Questions
Q. How can researchers design experiments to study tautomerization kinetics of this compound under varying solvent conditions?
Tautomerization dynamics can be probed using time-resolved spectroscopy (e.g., pump–probe laser techniques) and computational simulations (e.g., path-integral molecular dynamics, PIMD). For instance, resonant two-photon ionization (R2PI) spectra reveal distinct tautomeric populations in gas-phase studies, while NMR captures solvent-dependent equilibria . Experimental design should account for solvent polarity, temperature, and isotopic substitution (e.g., D₂O vs. H₂O) to isolate thermodynamic and kinetic contributions .
Q. What strategies resolve contradictions in enzymatic activity data for this compound deaminases in cancer gene therapy studies?
Discrepancies in enzyme-substrate affinity (e.g., for 5-fluorothis compound) may arise from variations in protein expression systems or assay conditions. Researchers should:
- Standardize kinetic assays (e.g., Michaelis-Menten parameters under controlled pH/temperature).
- Validate enzyme purity via SDS-PAGE and mass spectrometry.
- Cross-reference phylogenetic analyses (e.g., RK9 protein family) to identify conserved catalytic residues . Contradictions in in vitro vs. in vivo activity can be addressed using isotopic labeling to track metabolic pathways .
Q. How can this compound be integrated into non-canonical nucleobase analogs for prebiotic chemistry or antiviral drug development?
Rational design involves molecular docking studies to assess hydrogen-bonding compatibility with natural bases (e.g., pairing with guanine analogs). For prebiotic relevance, researchers use UV-Vis spectroscopy to evaluate photostability under simulated early-Earth conditions. In antiviral contexts, cytotoxicity assays (e.g., IC₅₀ determination in cell lines) and mutational resistance profiling are critical. Structural analogs like 2-amino-4-hydroxypyrimidine require stringent purity controls (≥99% by HPLC) to avoid off-target effects .
Methodological Frameworks
How can the PICOT framework be applied to formulate research questions on this compound’s biomedical applications?
- Population/Problem: Cancer cells with upregulated deaminase activity.
- Intervention: 5-fluorothis compound prodrug activation.
- Comparison: Traditional 5-fluorouracil therapy.
- Outcome: Tumor regression rates and systemic toxicity.
- Time: 6-month survival analysis in murine models. This structure ensures focused hypotheses, such as: “Does this compound deaminase expression in glioblastoma cells enhance 5-fluorothis compound conversion to 5-fluorouracil compared to wild-type cells over 72 hours?” .
Q. What experimental design principles ensure reproducibility in this compound-based studies?
- Detailed Protocols: Document solvent preparation (e.g., deuterated solvents for NMR), crystallization methods, and enzyme assay buffers.
- Data Transparency: Publish raw spectral data (e.g., ¹⁵N CP-MAS NMR peaks) in supplementary materials.
- Reagent Validation: Certify this compound purity via third-party vendors and batch-to-batch consistency checks. Journals like Beilstein Journal of Organic Chemistry mandate inclusion of experimental details (e.g., synthesis steps, characterization spectra) to enable replication .
Safety and Compliance
Q. What are the critical safety considerations when handling this compound in laboratory environments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
